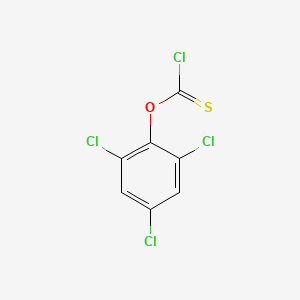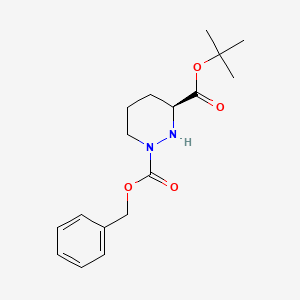
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate
Overview
Description
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate, also known as BCTD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BCTD is a tetrahydropyridazine derivative that has been found to have promising effects in treating various diseases. In
Mechanism Of Action
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate exerts its therapeutic effects by modulating various signaling pathways in the body. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate can increase the levels of cAMP and cGMP, which can lead to anti-inflammatory and anti-cancer effects.
Biochemical And Physiological Effects
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have various biochemical and physiological effects in animal models. Research has shown that (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate can reduce inflammation by decreasing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have low toxicity and can be administered orally. However, there are limitations to using (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in lab experiments. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the research on (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate. One potential direction is to further investigate the anti-inflammatory effects of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in various disease models. Additionally, research could focus on the potential use of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate in the treatment of neurological disorders, such as Alzheimer's disease. Another direction for future research could be to develop more effective formulations of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate that can overcome its limitations, such as poor solubility and short half-life. Finally, research could focus on the development of analogs of (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate that have improved therapeutic properties.
Scientific Research Applications
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has anti-inflammatory properties and can reduce inflammation in animal models. Additionally, (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (3S)-diazinane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-10-7-11-19(18-14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,18H,7,10-12H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUUPKDLDFXKDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(N1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452785 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 3-tert-butyl tetrahydropyridazine-1,3(2H)-dicarboxylate | |
CAS RN |
72064-51-8 | |
| Record name | 1-Benzyl 3-tert-butyl (3S)-tetrahydropyridazine-1,3(2H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



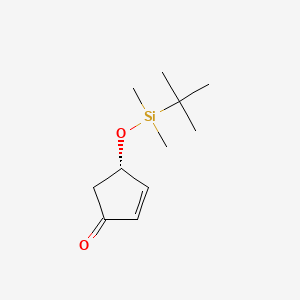
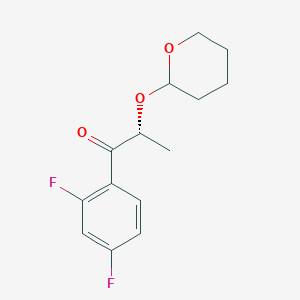
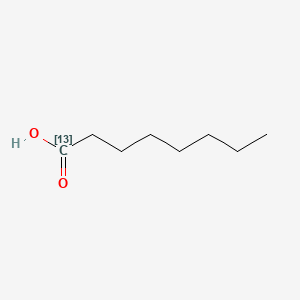
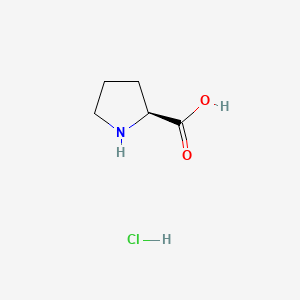
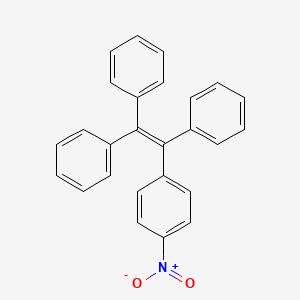
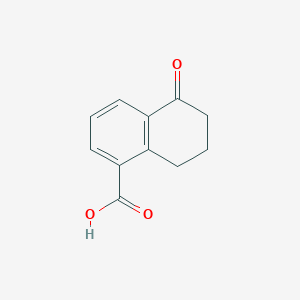
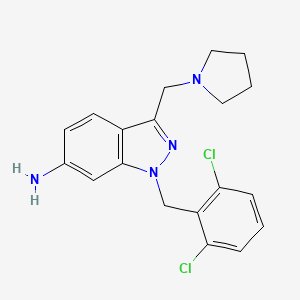

![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)
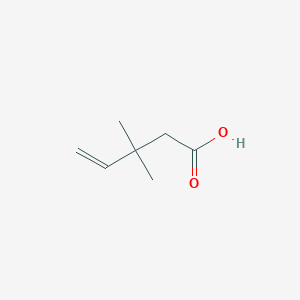
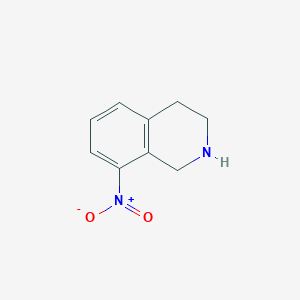
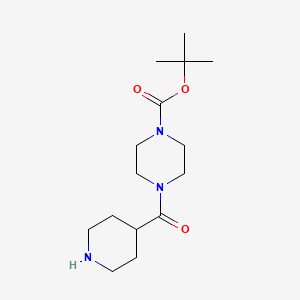
![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)
